molecular formula C19H20N2O2 B4158195 1,4-Dibenzyl-5-methylpiperazine-2,3-dione

1,4-Dibenzyl-5-methylpiperazine-2,3-dione

Cat. No.: B4158195
M. Wt: 308.4 g/mol
InChI Key: YAJBZFHFUYVAHA-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-5-methyl-2,3-piperazinedione is a heterocyclic compound with the molecular formula C18H18N2O2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two benzyl groups and a methyl group attached to a piperazine ring, which is further substituted with two carbonyl groups.

Properties

IUPAC Name

1,4-dibenzyl-5-methylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-15-12-20(13-16-8-4-2-5-9-16)18(22)19(23)21(15)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJBZFHFUYVAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibenzyl-5-methylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation reaction .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This reaction is known for its efficiency and versatility in synthesizing a wide range of piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-5-methyl-2,3-piperazinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzyl and methyl groups, as well as the carbonyl functionalities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted piperazine derivatives. The specific products depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dibenzyl-5-methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating various biological processes. The presence of the benzyl and methyl groups, as well as the carbonyl functionalities, plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibenzyl-2,5-piperazinedione
  • 1,4-Dibenzyl-2,3,6-piperazinetrione
  • 4-Benzoyl-1-benzyl-2-piperazinone
  • 1,4-Dibenzoylpiperazine

Uniqueness

1,4-Dibenzyl-5-methyl-2,3-piperazinedione is unique due to the presence of the methyl group at the 5-position of the piperazine ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties. The methyl group can influence the compound’s reactivity, binding affinity, and overall stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibenzyl-5-methylpiperazine-2,3-dione
Reactant of Route 2
1,4-Dibenzyl-5-methylpiperazine-2,3-dione

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